molecular formula C15H17NO2 B11870743 8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester CAS No. 948291-37-0

8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B11870743
CAS No.: 948291-37-0
M. Wt: 243.30 g/mol
InChI Key: KVVVRICGINAPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester typically involves the reaction of 8-ethyl-2-methylquinoline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves large-scale esterification reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques .

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

8-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester, a quinoline derivative, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H17NO2
  • Molecular Weight : 245.31 g/mol
  • CAS Number : 948291-37-0

Biological Activities

The biological activity of this compound has been investigated across various studies, highlighting its potential in medicinal chemistry.

1. Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 8-Ethyl-2-methylquinoline have demonstrated cytotoxic effects on various cancer cell lines:

CompoundCell LineIC50 (µM)
8-Ethyl-2-methylquinolineHepG2 (liver)11.3
Similar Quinoline DerivativeMDA-MB-435 (breast)19.4

These findings suggest that the presence of the quinoline structure is critical for the observed anticancer effects, possibly through the induction of apoptosis or inhibition of cell proliferation .

2. Antimicrobial Properties

Quinoline derivatives are also known for their antimicrobial activity. A study highlighted that certain analogs exhibited effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes critical for cancer cell survival.
  • Interaction with DNA : Some quinolines can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several studies have provided insights into the biological activities of quinoline derivatives:

  • Cytotoxicity Study : A study involving various quinoline derivatives showed that modifications at the 3-position significantly enhanced cytotoxicity against HepG2 cells, indicating structure-activity relationships that could be exploited for drug development .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial activity of several quinoline compounds, revealing that those with electron-withdrawing groups at specific positions exhibited increased efficacy against resistant bacterial strains .

Properties

CAS No.

948291-37-0

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 8-ethyl-2-methylquinoline-3-carboxylate

InChI

InChI=1S/C15H17NO2/c1-4-11-7-6-8-12-9-13(15(17)18-5-2)10(3)16-14(11)12/h6-9H,4-5H2,1-3H3

InChI Key

KVVVRICGINAPNV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC(=C(N=C21)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.